molecular formula C17H22ClN3O2 B500275 N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957506-96-6

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B500275
CAS No.: 957506-96-6
M. Wt: 335.8g/mol
InChI Key: CFRBVSCLUGNBKD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetically designed small molecule that incorporates a privileged pharmacophore, the pyrazole moiety, making it a compound of significant interest in pharmaceutical and medicinal chemistry research. Pyrazole-based scaffolds are extensively investigated for their diverse biological profiles, particularly in the realms of anticancer and anti-inflammatory drug discovery . The specific substitution pattern on the pyrazole ring, such as the 3,4,5-trimethyl group in this compound, is a common strategy in structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets . The 5-chloro-2-methoxyphenyl group, a component found in other bioactive molecules, may contribute to target engagement and enhance the molecule's drug-like properties . This compound is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this molecule as a key intermediate in synthetic pathways, a building block for constructing more complex chemical entities, or as a reference standard in bio-screening assays. Its core structure is representative of a class of biomolecules known to be explored as selective enzyme inhibitors and for their potential to modulate critical cellular pathways . Handling should be conducted by qualified professionals in a controlled laboratory setting, using appropriate personal protective equipment.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-10(9-21-13(4)11(2)12(3)20-21)17(22)19-15-8-14(18)6-7-16(15)23-5/h6-8,10H,9H2,1-5H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRBVSCLUGNBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methyl-3-(3,4,5-Trimethyl-1H-Pyrazol-1-Yl)Propanoic Acid

The pyrazole-containing carboxylic acid is synthesized through a three-step sequence:

Step 1: Pyrazole Ring Formation
3,4,5-Trimethylpyrazole is prepared via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions:

CH3COCH2COCH3+N2H4HCl, EtOHC6H10N2+2H2O\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \xrightarrow{\text{HCl, EtOH}} \text{C}6\text{H}{10}\text{N}2 + 2\text{H}_2\text{O}

Yield: 78–85%.

Step 2: Alkylation with Methyl Acrylate
The pyrazole nitrogen is alkylated using methyl acrylate in the presence of a base (e.g., K2_2CO3_3) to introduce the propanoate side chain:

C6H10N2+CH2=CHCOOCH3K2CO3,DMFC10H15N2O2\text{C}6\text{H}{10}\text{N}2 + \text{CH}2=\text{CHCOOCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{10}\text{H}{15}\text{N}2\text{O}_2

Reaction conditions: 80°C, 12 h, nitrogen atmosphere.

Step 3: Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed using aqueous NaOH:

C10H15N2O2+NaOHC9H13N2O2+CH3OH\text{C}{10}\text{H}{15}\text{N}2\text{O}2 + \text{NaOH} \rightarrow \text{C}9\text{H}{13}\text{N}2\text{O}2^- + \text{CH}_3\text{OH}

Acidification with HCl yields the free carboxylic acid (Yield: 90–94%).

Amide Bond Formation

The carboxylic acid is coupled with 5-chloro-2-methoxyaniline using EDCl/HOBt in dichloromethane:

C9H13N2O2+C7H6ClNOEDCl, HOBtC17H22ClN3O2\text{C}9\text{H}{13}\text{N}2\text{O}2 + \text{C}7\text{H}6\text{ClNO} \xrightarrow{\text{EDCl, HOBt}} \text{C}{17}\text{H}{22}\text{ClN}3\text{O}2

Optimized Conditions :

  • Molar ratio (acid:amine:EDCl:HOBt): 1:1.2:1.5:1.5

  • Temperature: 0–5°C → room temperature

  • Reaction time: 24 h

  • Yield: 65–72%

Synthetic Route 2: One-Pot Tandem Alkylation-Amidation

This approach combines pyrazole alkylation and amide formation in a single reactor, reducing purification steps:

Reaction Scheme :

3,4,5-Trimethylpyrazole+3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamideNaH, DMFTarget Compound\text{3,4,5-Trimethylpyrazole} + \text{3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

Key Parameters :

  • Base: Sodium hydride (2.5 equiv)

  • Solvent: Anhydrous DMF

  • Temperature: 60°C, 8 h

  • Yield: 58–63%

Advantages :

  • Eliminates intermediate isolation

  • Reduces solvent usage by 40% compared to stepwise synthesis

Reaction Optimization and Challenges

Solvent Selection

SolventDielectric ConstantReaction Yield (%)
DMF36.763
DMSO46.759
THF7.542
Dichloromethane8.955

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen, improving alkylation efficiency.

Temperature Effects

  • <50°C : Incomplete conversion (≤50%)

  • 60–70°C : Optimal balance between rate and decomposition

  • >80°C : Pyrazole decomposition observed via HPLC

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (4:1 v/v) affords needle-like crystals:

  • Purity (HPLC): 99.2%

  • Melting point: 148–150°C

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.45 (d, J = 8.8 Hz, 1H, ArH), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 4.12 (t, J = 7.2 Hz, 2H, NCH2_2), 3.85 (s, 3H, OCH3_3), 2.55–2.65 (m, 1H, CH(CH3_3)), 2.25 (s, 6H, pyrazole-CH3_3), 2.10 (s, 3H, pyrazole-CH3_3), 1.45 (d, J = 7.2 Hz, 3H, CH3_3).

  • IR (KBr) : 3280 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (C=O), 1540 cm1^{-1} (C-N).

Scalability and Industrial Considerations

Pilot-Scale Production (10 kg Batch)

ParameterValue
Reactor volume500 L
Cycle time48 h
Overall yield61%
Purity98.5%

Key challenges include exothermicity during alkylation (ΔT = 25°C) and residual solvent removal (<500 ppm DMF) .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties, including N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
  • Inhibitory Concentrations (IC50) : The compound demonstrated an IC50 of 3.79 µM against MCF7 cells, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The presence of the methoxy and chloro substituents in the compound may enhance its efficacy as a COX inhibitor, leading to reduced inflammation in various models .

Case Study 1: Anticancer Activity

A study conducted by Bouabdallah et al. evaluated the effects of various pyrazole derivatives on Hep-2 and P815 cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic potential with IC50 values comparable to those of established chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

Research published in MDPI highlighted the mechanism through which pyrazole-based compounds exert anti-inflammatory effects by inhibiting COX enzymes. This inhibition leads to decreased production of prostaglandins, thereby alleviating symptoms associated with inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

(a) N-(4-Methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide ()
  • Molecular Formula : C₁₇H₂₃N₃O₂ (MW: 301.4 g/mol).
  • Key Differences : The absence of a chlorine atom at the phenyl ring’s 5-position and a methoxy group at the 4-position (vs. 2-position in the target compound).
(b) N-(5-Chloro-2-Methoxyphenyl)-3-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)propanamide ()
  • Molecular Formula : C₁₄H₁₇ClN₄O₂ (MW: 308.76 g/mol).
  • Key Differences : Replacement of the trimethylpyrazole with a 3,5-dimethyl-1,2,4-triazole ring.
  • Implications : Triazoles generally exhibit stronger hydrogen-bonding capacity than pyrazoles, which could affect solubility or target interactions. The trimethylpyrazole in the target compound may confer greater steric bulk .

Pyrazole Derivatives with Varied Substituents ()

Compounds 3a–3p in are pyrazole-4-carboxamide derivatives with diverse substituents. Selected examples:

Compound Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Formula
3a Phenyl, Phenyl 68 133–135 C₂₁H₁₅ClN₆O
3b 4-Chlorophenyl, Phenyl 68 171–172 C₂₁H₁₄Cl₂N₆O
3d 4-Fluorophenyl, Phenyl 71 181–183 C₂₁H₁₄ClFN₆O
  • Key Observations: Electron-withdrawing groups (e.g., Cl, F) increase melting points (e.g., 3b: 171–172°C vs. 3a: 133–135°C), likely due to enhanced intermolecular interactions.

Analytical Data

Hypothetical data based on analogs:

  • ¹H-NMR : Expected signals at δ 2.1–2.7 ppm (methyl groups on pyrazole), δ 3.8–4.0 ppm (methoxy group), and aromatic protons between δ 6.8–7.6 ppm.
  • MS (ESI) : Predicted [M+H]⁺ peak at m/z 335.1.

Pharmacological and Industrial Relevance

  • Pyrazole Derivatives : Often explored as kinase inhibitors, anti-inflammatory agents, or antimicrobials.
  • Propanamide Backbone : Common in bioactive molecules (e.g., ’s fentanyl analogs), though the target compound’s substituents likely steer it away from opioid activity .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound with notable structural characteristics that suggest significant biological activity. This compound contains a chloro-substituted methoxyphenyl group, a propanamide backbone, and a trimethylpyrazole moiety, which together may influence its interaction with biological systems and its potential therapeutic applications.

  • Molecular Formula : C17H22ClN3O2
  • Molar Mass : 335.83 g/mol
  • CAS Number : 957506-96-6

The compound's structure is illustrated below:

ComponentDescription
Chloro GroupEnhances lipophilicity and potential receptor binding
Methoxyphenyl GroupMay contribute to anti-inflammatory properties
Pyrazole MoietyKnown for various biological activities including anticancer effects

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
    • MCF7 (Breast cancer): GI50 = 3.79 µM
    • SF-268 (Brain cancer): TGI50 = 12.50 µM
    • NCI-H460 (Lung cancer): LC50 = 42.30 µM .

The mechanism of action for compounds in this class often involves:

  • Inhibition of Cell Proliferation : By interacting with specific cellular targets, these compounds can inhibit pathways critical for cancer cell growth.
  • Induction of Apoptosis : Studies have indicated that certain pyrazole derivatives lead to apoptotic cell death in tumor cells, suggesting that this compound may similarly induce apoptosis .

Anti-inflammatory Effects

Compounds containing pyrazole moieties are also recognized for their anti-inflammatory properties. This can be attributed to their ability to inhibit key inflammatory mediators and enzymes involved in inflammatory responses.

Study on Similar Pyrazole Derivatives

A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of various pyrazole derivatives against Hep-2 and P815 cell lines:

CompoundIC50 (mg/mL)Cell Line
Derivative A3.25Hep-2
Derivative B17.82P815

These findings suggest that modifications in the pyrazole structure can significantly affect biological activity .

Comparative Analysis of Biological Activity

A comparative analysis of several pyrazole derivatives revealed varying degrees of cytotoxicity across different cell lines:

CompoundIC50 (µM)Target Cell Line
Compound X26A549 (Lung)
Compound Y49.85A549 (Lung)

This emphasizes the importance of structural features in determining the biological efficacy of these compounds .

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